N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide
Overview
Description
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide: is a synthetic organic compound It is characterized by the presence of a propanamide group attached to a 2,6-diethylphenyl ring and a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 2,6-diethylphenylamine with a suitable acylating agent such as 2-bromo-2-[(4-methylphenyl)sulfanyl]propanoic acid under basic conditions.
Thioether formation: The 4-methylphenylsulfanyl group can be introduced by reacting the intermediate with 4-methylthiophenol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide: may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of polymers or advanced materials.
Industrial Chemistry: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar compounds to N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide may include:
N-(2,6-diethylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide: Similar structure with a chlorophenyl group instead of a methylphenyl group.
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide: Similar structure with an acetamide group instead of a propanamide group.
These compounds may share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c1-5-16-8-7-9-17(6-2)19(16)21-20(22)15(4)23-18-12-10-14(3)11-13-18/h7-13,15H,5-6H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCINRPHEUMEJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)SC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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